2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide
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Description
2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing similar moieties such as imidazole and thiazole have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their therapeutic effects.
Mode of Action
Compounds containing similar structures, such as 1,2,4-triazole derivatives, have been reported to demonstrate cytotoxic effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to demonstrate various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
Properties
IUPAC Name |
2-ethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-4-16-20-13-6-5-12(7-15(13)24-16)17(23)21-14(11(2)3)8-22-10-18-9-19-22/h5-7,9-11,14H,4,8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHNLIOVNCRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC(CN3C=NC=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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